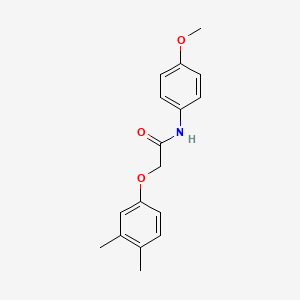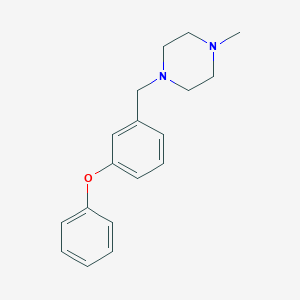![molecular formula C19H14N2O2 B5811213 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811213.png)
2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as MIQ, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. MIQ is a versatile compound that exhibits a wide range of biological activities and has been extensively studied in both in vitro and in vivo models.
Mechanism of Action
The exact mechanism of action of 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to act through multiple pathways. 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to inhibit cell proliferation by inducing cell cycle arrest and downregulating the expression of cell cycle regulatory proteins. In addition, 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to reduce oxidative stress and inflammation by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione is also relatively inexpensive and can be easily synthesized in large quantities. However, 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has some limitations for lab experiments, including its low solubility in water and some organic solvents, which may limit its use in certain assays. 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Future Directions
There are several potential future directions for research on 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of research could focus on developing novel 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives with improved solubility and pharmacokinetic properties. Another area of research could focus on exploring the potential therapeutic applications of 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione and to identify potential molecular targets for its therapeutic activity.
Synthesis Methods
2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized by various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde in the presence of an acid catalyst to form an iminium ion intermediate, which then undergoes cyclization to form the isoquinoline ring system. The Friedlander synthesis involves the reaction of an arylamine with an aldehyde or ketone in the presence of a Lewis acid catalyst, followed by cyclization to form the isoquinoline ring system. The Hantzsch synthesis involves the condensation of an arylamine, aldehyde, and β-ketoester in the presence of a base to form the isoquinoline ring system.
Scientific Research Applications
2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models of inflammatory diseases. Additionally, 2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2-(4-methylanilino)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-12-8-10-14(11-9-12)20-21-18(22)15-6-2-4-13-5-3-7-16(17(13)15)19(21)23/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBPLAVIOMPQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)
![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)
![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5811171.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)
![N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)


![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
![3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)
![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)